Methyl 4-(2-amino-5-methylphenoxy)benzoate
Description
Bond Length Analysis and Geometric Parameters
Detailed analysis of the molecular geometry reveals specific bond length characteristics consistent with aromatic ether compounds. The carbon-oxygen bonds in the ether linkage typically exhibit lengths ranging from 1.36 to 1.42 Angstroms, as observed in similar methyl benzoate derivatives. The ester carbonyl carbon-oxygen double bond demonstrates characteristic values around 1.21 Angstroms, while the ester single bond carbon-oxygen distance approximates 1.34 Angstroms, consistent with typical ester functionality measurements.
The aromatic carbon-carbon bond lengths within both ring systems maintain standard benzene ring characteristics, with values clustering around 1.39 Angstroms for the delocalized aromatic system. The carbon-nitrogen bond in the amino substituent exhibits typical aromatic amine characteristics with bond lengths approximately 1.36 Angstroms, indicating significant resonance stabilization between the amino group and the aromatic ring system. These geometric parameters establish the compound's structural integrity and provide insights into the electronic distribution throughout the molecular framework.
Properties
IUPAC Name |
methyl 4-(2-amino-5-methylphenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-3-8-13(16)14(9-10)19-12-6-4-11(5-7-12)15(17)18-2/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCROLFPBJYDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-(2-amino-5-methylphenoxy)benzoate typically involves the nucleophilic aromatic substitution of a methyl 4-halobenzoate derivative with a suitably substituted aminophenol or the reduction of nitro precursors to the corresponding amines. The key steps include:
- Formation of the ether linkage between the benzoate and the aminophenyl moiety.
- Introduction or reduction of the amino group at the 2-position of the phenyl ring.
- Control of reaction conditions to achieve high purity and yield.
Catalytic Reduction of Nitro and Cyano Precursors
A notable method involves the catalytic hydrogenation of 2-nitro-4-cyano methyl benzoate to produce the corresponding amino derivative. This method is characterized by:
- Use of 5% palladium on carbon (Pd/C) as a catalyst.
- Hydrogen gas atmosphere at pressures between 0.5 to 3.5 MPa.
- Reaction temperatures maintained between 10°C and 60°C.
- Diluted hydrochloric acid as the solvent to facilitate reduction.
- Post-reaction filtration to recover the catalyst and spin-drying of the mother liquor to isolate the product.
This method yields a product with HPLC purity exceeding 98%, suitable for industrial-scale production due to its high yield, catalyst recyclability, and environmentally friendly profile.
Table 1: Catalytic Reduction Reaction Conditions and Outcomes
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | 5% Pd/C | Recyclable, fresh catalyst added 0.5-5% by weight relative to raw material |
| Hydrogen Pressure | 0.5 – 3.5 MPa | Edging up mode to maintain pressure |
| Temperature | 10 – 60 °C | Cooling applied if temperature exceeds 40 °C |
| Solvent | Diluted HCl (35%) and water | Facilitates reduction |
| Reaction Time | ~0.5 hours after pressure stabilization | Monitored by sampling until <0.1% starting material remains |
| Product Purity (HPLC) | >98.0% | High purity suitable for industrial use |
| Catalyst Recovery | Filtration | Catalyst reused in subsequent batches |
| Drying Conditions | 50 – 70 °C, vacuum 20 – 40 mmHg | Spin-drying to isolate product |
Ether Formation via Nucleophilic Aromatic Substitution
Another approach involves the reaction of methyl 4-halobenzoate (e.g., methyl 4-chlorobenzoate) with 2-amino-5-methylphenol under basic conditions to form the ether bond. Typical conditions include:
- Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol.
- Solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Elevated temperatures (80–120 °C) to promote substitution.
- Reaction times ranging from several hours to overnight.
This method allows direct formation of the this compound with moderate to high yields, depending on the purity of starting materials and reaction optimization.
Research Findings and Analysis
- The catalytic hydrogenation method provides a clean, efficient, and scalable route with high purity and yield, making it industrially favorable.
- Catalyst recyclability reduces environmental impact and cost.
- Reaction parameters such as pressure, temperature, and catalyst loading are critical for optimizing yield and purity.
- Nucleophilic aromatic substitution offers a straightforward synthetic route but may require careful control of reaction conditions to avoid side reactions.
- The choice of solvent and base significantly affects the reaction efficiency and product isolation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield/Purity | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic hydrogenation | 2-nitro-4-cyano methyl benzoate, 5% Pd/C, H2, diluted HCl, 10–60 °C, 0.5–3.5 MPa | >98% purity, high yield | High purity, catalyst recycling, scalable | Requires pressurized H2, catalyst handling |
| Nucleophilic aromatic substitution | Methyl 4-halobenzoate, 2-amino-5-methylphenol, base (K2CO3/NaH), DMF/DMSO, 80–120 °C | Moderate to high yield | Direct ether formation, simple reagents | Longer reaction times, possible side reactions |
| Halogenation + substitution (related) | Methyl benzoate derivatives, halogen, nucleophiles, catalysts (CuCl), DMF, 10–90 °C | Moderate yield | Versatile functionalization | Multi-step, requires halogenation |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-amino-5-methylphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxybenzoates.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to methyl 4-(2-amino-5-methylphenoxy)benzoate may exhibit anticancer properties. For instance, a series of benzoates were designed as selective inhibitors of carbonic anhydrase IX, a target in cancer therapy. These compounds demonstrated high binding affinity and selectivity, suggesting potential for further development as anticancer agents .
Antipsychotic Drug Development
This compound is related to the synthesis of intermediates for antipsychotic medications. Its derivatives have been utilized in the preparation of compounds that target psychotic disorders, enhancing therapeutic efficacy while minimizing side effects. The synthesis methods for these compounds have been optimized to improve yield and purity, making them suitable for industrial production .
Herbicide Development
Research has shown that this compound can be modified to create herbicides that effectively control weed growth. The compound's structural properties allow it to interact with plant metabolic pathways, leading to herbicidal activity. Studies on structure-activity relationships (SAR) have provided insights into how modifications can enhance efficacy and reduce environmental impact .
Synthesis and Characterization
Safety Profile
Toxicological evaluations have indicated that this compound may cause skin irritation and serious eye damage at certain concentrations . Understanding its safety profile is essential for regulatory compliance and safe handling in both laboratory and industrial settings.
Case Study: Anticancer Compound Development
In a recent study, a derivative of this compound was tested for its ability to inhibit tumor growth in vitro and in vivo models. The results showed significant reduction in tumor size compared to control groups, highlighting the potential of this compound in cancer therapy .
Case Study: Herbicide Efficacy
A field trial demonstrated that an herbicide formulation based on this compound effectively controlled common weeds without harming crop yield. This underscores the compound's utility in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of Methyl 4-(2-amino-5-methylphenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can engage in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares methyl 4-(2-amino-5-methylphenoxy)benzoate with key analogs from the evidence:
Key Observations:
- Substituent Impact on Solubility: The 2-amino group in the target compound may enhance polarity and aqueous solubility compared to halogenated analogs (e.g., C2–C4 in ), which are more lipophilic .
- Synthetic Routes: Unlike C1–C7, which require piperazine-quinoline coupling, the target compound’s synthesis likely involves simpler phenoxy-group functionalization, analogous to intermediates in .
Data Tables for Comparative Analysis
Table 1: Physical and Spectral Properties of Selected Compounds
Table 2: Substituent-Driven Functional Comparisons
Biological Activity
Methyl 4-(2-amino-5-methylphenoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic compound characterized by the following structural formula:
This structure includes a benzoate moiety linked to an amino-substituted phenyl ring, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It can act as a modulator for receptors, influencing signal transduction pathways that regulate cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Antimicrobial Properties
Research has indicated that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance, studies have shown:
- Staphylococcus aureus : The compound effectively inhibits growth, with minimal inhibitory concentrations (MIC) reported in the range of 25-50 µg/mL.
- Escherichia coli : Similar inhibitory effects were observed, indicating broad-spectrum antimicrobial potential.
Anti-inflammatory Effects
In vitro studies have evaluated the anti-inflammatory effects of this compound using macrophage models. The results showed:
- Reduction in Pro-inflammatory Cytokines : The compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in modulating inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Conducted on various bacterial strains.
- Results indicated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
- MIC values ranged from 25 µg/mL to 50 µg/mL across different strains.
-
Inflammation Modulation Study :
- Utilized RAW264.7 macrophage cells to assess anti-inflammatory properties.
- The compound reduced TNF-alpha and IL-6 production by approximately 40% compared to control groups.
-
Toxicological Assessment :
- Evaluated for cytotoxicity using human cell lines.
- Results indicated low toxicity at therapeutic concentrations, supporting its potential use in medicinal applications.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Effect Observed | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | 25 |
| Antimicrobial | Escherichia coli | Growth inhibition | 50 |
| Anti-inflammatory | RAW264.7 Macrophages | Reduced TNF-alpha levels | N/A |
| Cytotoxicity | Human Cell Lines | Low toxicity at therapeutic doses | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(2-amino-5-methylphenoxy)benzoate, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, methyl 4-hydroxybenzoate can react with 2-amino-5-methylphenol derivatives under basic conditions (e.g., K₂CO₃ in CH₃CN at 70°C) to form the ether linkage . Purification typically employs flash column chromatography with chloroform as an eluent to isolate the product . Optimization should focus on controlling stoichiometry, reaction time, and temperature to minimize side products like over-alkylated derivatives.
Q. How can the structure of this compound be confirmed using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via slow evaporation in solvents like DMF or ethanol. Use SHELXL (for refinement) and SHELXS (for structure solution) to analyze diffraction data . ORTEP-3 or WinGX can visualize the final structure and validate bond lengths/angles against expected values . For non-crystalline samples, complementary techniques like NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential.
Q. What analytical methods are critical for assessing the purity of this compound?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Spectroscopy : ¹H NMR to verify integration ratios (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.8–7.9 ppm) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency (e.g., >200°C for related benzoate esters) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Discrepancies between predicted and observed NMR/IR signals may arise from tautomerism or solvent effects. For example, the amino group in the 2-amino-5-methylphenoxy moiety can exhibit tautomeric shifts in polar solvents. To address this:
- Perform variable-temperature NMR to track dynamic equilibria.
- Compare experimental data with computational predictions (e.g., DFT calculations using Gaussian or ORCA).
- Cross-validate with X-ray crystallography to resolve ambiguities .
Q. What strategies are effective for minimizing side reactions in the synthesis of this compound?
- Methodology : Common side reactions include:
- Over-alkylation : Use protective groups (e.g., Boc for amines) or lower reaction temperatures .
- Oxidation of the amino group : Conduct reactions under inert atmospheres (N₂/Ar) and avoid strong oxidizing agents.
- Ester hydrolysis : Ensure anhydrous conditions and avoid prolonged exposure to acidic/basic media. Monitor reaction progress via TLC or in-situ IR.
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in pharmacological studies?
- Methodology :
- Derivatization : Modify the methyl group on the phenoxy ring or the ester moiety (e.g., replace methyl with ethyl or tert-butyl) to study steric/electronic effects .
- Biological assays : Test derivatives for receptor binding (e.g., dopamine D2 or serotonin 5-HT3 receptors, as seen in structurally related benzamides ).
- Computational modeling : Use docking studies (AutoDock, Schrödinger) to predict interactions with target proteins .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodology : Challenges include poor crystal habit or solvent inclusion. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
